N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide
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Overview
Description
N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1’-biphenyl]-4-sulfonamide is a synthetic compound known for its role as an ABA-mimicking ligand. This compound has been studied for its potential to activate abscisic acid (ABA) receptors, which are crucial for plant responses to abiotic stresses such as drought .
Preparation Methods
The synthesis of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1’-biphenyl]-4-sulfonamide involves several steps. One common method includes the reaction of methyl arenes with active methylene compounds in the presence of lactic acid at elevated temperatures . This green approach ensures a high yield of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure consistency and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify its functional groups, leading to different derivatives.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Scientific Research Applications
N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1’-biphenyl]-4-sulfonamide has several scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and synthetic pathways.
Biology: It plays a role in studying plant biology, particularly in understanding ABA signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, especially in stress-related conditions.
Industry: It is used in the development of agricultural products aimed at enhancing plant resistance to environmental stresses
Mechanism of Action
The compound exerts its effects by mimicking the action of abscisic acid (ABA). It binds to ABA receptors, leading to the inhibition of type 2C phosphatases (PP2C) and activation of downstream ABA signaling pathways. This interaction helps plants manage water loss and improve drought resistance by activating a gene network similar to that induced by natural ABA .
Comparison with Similar Compounds
Similar compounds include other ABA mimics and analogs that activate ABA receptors. N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1’-biphenyl]-4-sulfonamide is unique due to its specific structural features that allow it to effectively bind to multiple ABA receptors and activate them. This makes it a potent activator compared to other ABA analogs .
Properties
IUPAC Name |
N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)-4-phenylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S/c1-2-16-26-23-14-11-21(17-20(23)10-15-24(26)27)25-30(28,29)22-12-8-19(9-13-22)18-6-4-3-5-7-18/h3-9,11-14,17,25H,2,10,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCDUIQKMCRARQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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